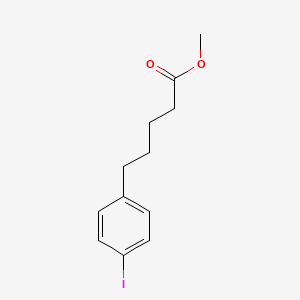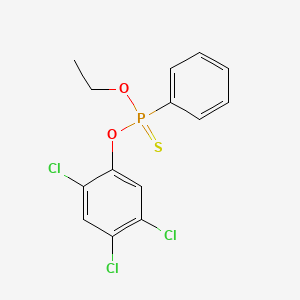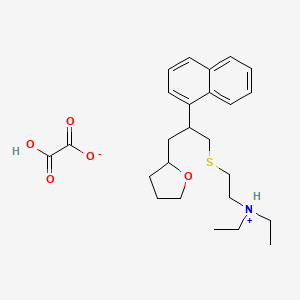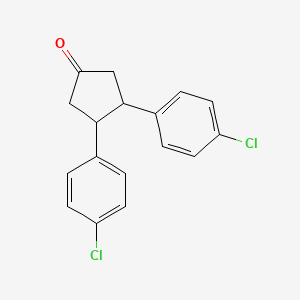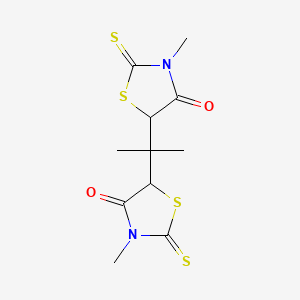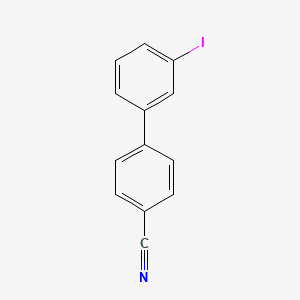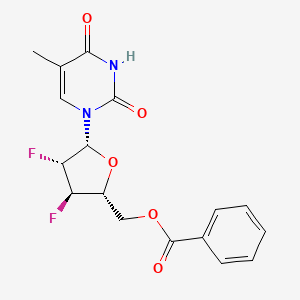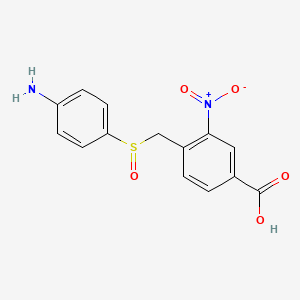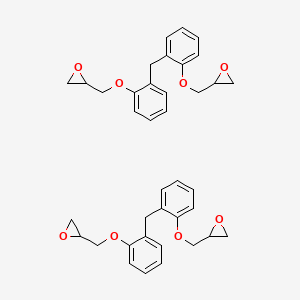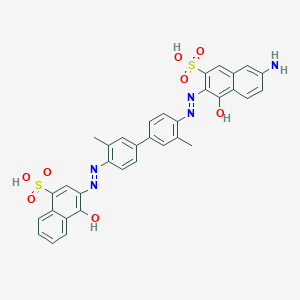
Direct Blue 3 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Blue 3 free acid is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. It is characterized by its vibrant blue color and is soluble in water, making it easy to apply in various dyeing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Direct Blue 3 free acid involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of an aromatic amine, such as aniline, using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt formed is then coupled with a coupling component like chromotropic acid under controlled pH conditions to form the dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions. The final product is often subjected to purification steps such as filtration and drying to obtain the dye in its pure form. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Direct Blue 3 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Direct Blue 3 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products .
Mécanisme D'action
The mechanism of action of Direct Blue 3 free acid involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing the interactions and ensuring even and consistent coloration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
- Direct Black 38
- Direct Blue 6
- Direct Brown 95
Uniqueness
Direct Blue 3 free acid stands out due to its specific molecular structure, which provides excellent affinity for cellulosic fibers and results in vibrant, long-lasting colors. Its solubility in water and ease of application make it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
25180-20-5 |
|---|---|
Formule moléculaire |
C34H27N5O8S2 |
Poids moléculaire |
697.7 g/mol |
Nom IUPAC |
7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C34H27N5O8S2/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47) |
Clé InChI |
HUCQGVZBBHHYNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



